5-Chlorocinnoline is a heterocyclic organic compound that belongs to the class of cinnolines, which are bicyclic compounds containing a fused benzene and pyrazine ring. The presence of the chlorine atom at the fifth position of the cinnoline structure significantly influences its chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and other proliferative diseases.
The synthesis and applications of 5-Chlorocinnoline have been documented in various scientific literature and patents. For instance, a patent describes its use as an inhibitor of activin receptor-like kinase, specifically ALK-5, which is implicated in cancer progression and tumor growth inhibition . The International Patent Classification categorizes it under organic chemistry and heterocyclic compounds, indicating its relevance in pharmaceutical research .
5-Chlorocinnoline is classified as:
5-Chlorocinnoline can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors that contain both the pyrazine and benzene functionalities.
The detailed reaction conditions (temperature, time, solvent) can vary based on specific methodologies employed in different studies.
The molecular structure of 5-Chlorocinnoline can be described as follows:
The structural integrity and properties can be confirmed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS), which provide insights into the molecular arrangement and weight.
5-Chlorocinnoline participates in various chemical reactions typical for heterocycles, including:
The mechanism of action of 5-Chlorocinnoline primarily revolves around its role as an inhibitor of specific kinases involved in cellular signaling pathways related to cancer proliferation.
Experimental studies have demonstrated significant reductions in tumor cell viability upon treatment with 5-Chlorocinnoline, supporting its potential as an anti-cancer agent .
5-Chlorocinnoline has several scientific uses:
This method employs 2-amino-4-chlorophenol as the primary precursor, undergoing acid-mediated ring closure to construct the cinnoline core. In a representative protocol, the substrate is treated with concentrated hydrochloric acid at 111°C for 24 hours, facilitating intramolecular cyclization through dehydration and aromatization. Critical parameters include:
Yields typically reach 49–65%, with the major byproduct 5,7-dichloro-8-hydroxyquinoline (5–12%) arising from over-chlorination. Post-reaction neutralization (pH 7–8) with Na₂CO₃ precipitates the crude product [6].
The Skraup-type reaction adapts classical quinoline synthesis to cinnoline systems. 4-Chloro-2-aminophenol reacts with glycerol in concentrated H₂SO₄, with 4-chloro-2-nitrophenol serving as an oxidant to drive dehydrogenation. Key process features:
This method achieves 68–72% yield but requires rigorous decolorization due to polymeric tar byproducts (15–20%). Process intensification via dropwise glycerol addition reduces exothermic risks [9].
This historic approach exploits ortho-alkynyl anilines as cyclization precursors. While less efficient for halogenated derivatives, it provides foundational mechanistic insights:
Modern adaptations replace nitro groups with diazonium salts to improve functional group tolerance.
Table 1: Classical Synthetic Routes for 5-Chlorocinnoline
Method | Precursor | Reaction Conditions | Yield (%) | Key Limitation |
---|---|---|---|---|
Acid-Catalyzed Cyclization | 2-Amino-4-chlorophenol | HCl, 111°C, 24 h | 49–65 | 5,7-Dichloro byproduct (5–12%) |
Glycerol/Sulfuric Acid Condensation | 4-Chloro-2-aminophenol | H₂SO₄/glycerol, 111°C, 24 h | 68–72 | Tar formation (15–20%) |
Von Richter–Widman–Stoermer | o-Haloaryl alkynes | Acid catalysis, 100–120°C | 35–40 | Low regioselectivity |
Palladium(II)/Copper(I) cocatalysis enables direct annulation of N-aryl enaminones, constructing the cinnoline core via C–H/N–H activation. Optimized conditions include:
This method eliminates acidic conditions, demonstrating superior functional group compatibility for 5-chloro-8-hydroxyquinoline hybrids relevant to pharmaceutical applications.
Cp*RhCl₂ catalysts enable late-stage diversification of preformed cinnoline cores. In a key transformation:
This strategy facilitates access to anticancer agent precursors by introducing pharmacophores without affecting the chloro substituent.
Sequential extraction protocols maximize recovery while removing acidic/oxidic impurities:
Critical parameters include pH control during neutralization (pH 7–8) and salt saturation (NaCl) to minimize aqueous solubility. This reduces byproduct content to <1.5% [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7